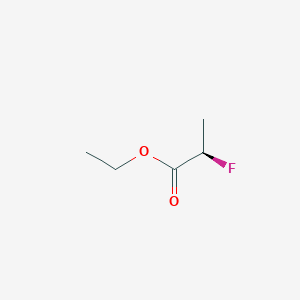

Ethyl (2R)-2-fluoropropanoate

Overview

Description

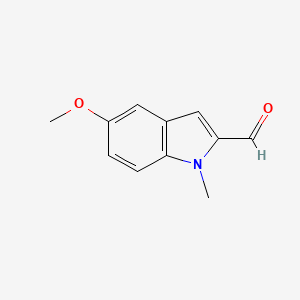

Ethyl (2R)-2-fluoropropanoate, also known as ethyl 2-fluoro-2-methylpropanoate, is a colorless, odorless, volatile liquid with a boiling point of 106°C. It is a naturally occurring compound found in a variety of plants and animals, including in the human body. This compound is a fluorinated carboxylic acid ester, which is used in a variety of scientific and industrial applications. This compound has been studied extensively over the past few decades, and is gaining increasing attention due to its unique properties and potential applications.

Scientific Research Applications

Chemo-Enzymatic Elaboration

A study by Akeboshi et al. (1998) presented a novel approach to synthesize a compound related to ethyl (2R, 3R)-2-t-butyldimethylsilyloxymethyl-3-hydroxy-2-methylbutanoate, which is a synthetic intermediate of the side chain of furaquinocin D. This method involved a combination of stereoselective chemical and enzymatic reactions, highlighting the potential of ethyl (2R)-2-fluoropropanoate in facilitating complex organic syntheses (Akeboshi et al., 1998).

Synthesis of Ethyl 3-Fluoroacrylate

Wakselman et al. (2000) demonstrated a method to synthesize ethyl 3-fluoroacrylate from a Tarrant–Stump acetal. This synthesis involves a multi-step process including the use of Caro’s acid and triethylamine, showcasing another application of this compound derivatives in chemical synthesis (Wakselman et al., 2000).

Cycloaddition Reactions

Patrick et al. (2011) studied the cycloaddition reactions of ethyl (Z)-3-fluoropropenoate. This research indicates the relevance of this compound in facilitating cycloaddition reactions, which are crucial in the synthesis of various organic compounds (Patrick et al., 2011).

Synthesis of Optically Active Analogs

Fritz-Langhals and Schütz (1993) developed a simple synthesis method for optically active 2-fluoropropanoic acid and its analogs. This method highlights the utility of this compound in producing optically active substances, which have significant applications in pharmaceuticals and materials science (Fritz-Langhals & Schütz, 1993).

Solubility in Chemical Processes

Bermejo et al. (2013) investigated the solubility of CO2 in ethyl lactate (ethyl 2-hydroxypropanoate), a compound related to this compound. This study is crucial for understanding the phase behavior in systems involving ethyl lactate and CO2, relevant in various chemical processes (Bermejo et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors within the body

Mode of Action

It is known that ethers, a class of compounds to which ethyl (2r)-2-fluoropropanoate belongs, often undergo cleavage of the c–o bond when exposed to strong acids . This reaction could potentially lead to changes in the target molecules, affecting their function. More research is needed to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Ethers are known to participate in various biochemical reactions, including those involving enzymes such as alcohol dehydrogenase and cytochrome p450 These enzymes play crucial roles in metabolism and detoxification processes within the body

Pharmacokinetics

Ethers are generally known to be rapidly absorbed and distributed throughout the body . The metabolism of ethers often involves enzymatic reactions, and they are typically excreted via the kidneys . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.

Result of Action

Ethers are known to participate in various biochemical reactions, potentially leading to changes in cellular function

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .

properties

IUPAC Name |

ethyl (2R)-2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMITNOQNBVSQG-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426538 | |

| Record name | Propanoic acid, 2-fluoro-, ethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72959-94-5 | |

| Record name | Propanoic acid, 2-fluoro-, ethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2R)-2-fluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)